1-(2-Pyrrolidin-1-ylethyl)chromeno[3,4-d]triazol-4-one
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Overview
Description
1-(2-Pyrrolidin-1-ylethyl)chromeno[3,4-d]triazol-4-one is a heterocyclic compound that integrates a pyrrolidine ring, a chromeno structure, and a triazole moiety
Preparation Methods
The synthesis of 1-(2-Pyrrolidin-1-ylethyl)chromeno[3,4-d]triazol-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the chromeno ring followed by the introduction of the triazole moiety and the pyrrolidine ring. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may employ continuous flow reactors and automated systems to scale up the synthesis while maintaining consistency and efficiency .
Chemical Reactions Analysis
1-(2-Pyrrolidin-1-ylethyl)chromeno[3,4-d]triazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups. Common reagents include halogens, acids, and bases.
Cyclization: The compound can undergo cyclization reactions to form additional ring structures, often catalyzed by acids or bases
Scientific Research Applications
1-(2-Pyrrolidin-1-ylethyl)chromeno[3,4-d]triazol-4-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Medicine: Research has focused on its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows for interactions with specific biological targets.
Industry: The compound’s properties make it useful in the development of materials with specific electronic, optical, or mechanical characteristics .
Mechanism of Action
The mechanism of action of 1-(2-Pyrrolidin-1-ylethyl)chromeno[3,4-d]triazol-4-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
1-(2-Pyrrolidin-1-ylethyl)chromeno[3,4-d]triazol-4-one can be compared with other heterocyclic compounds such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities but differ in their additional functional groups and overall structure.
Chromeno derivatives: Compounds with the chromeno structure may have different substituents, leading to variations in their chemical and biological properties.
Triazole derivatives: These compounds contain the triazole moiety and are known for their diverse applications in medicinal chemistry .
Properties
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)chromeno[3,4-d]triazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15-13-14(11-5-1-2-6-12(11)21-15)19(17-16-13)10-9-18-7-3-4-8-18/h1-2,5-6H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVSVJQERLUEEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C3=C(C(=O)OC4=CC=CC=C43)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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